molecular formula C18H13ClO4 B1245770 Ethyl 6-chloro-2-oxo-4-phenyl-chromene-3-carboxylate

Ethyl 6-chloro-2-oxo-4-phenyl-chromene-3-carboxylate

Cat. No.: B1245770
M. Wt: 328.7 g/mol
InChI Key: IEILXEYYPYUMKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-2-oxo-4-phenyl-chromene-3-carboxylate is a natural product found in Fomitopsis officinalis with data available.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-chloro-2-oxo-4-phenyl-chromene-3-carboxylate has shown antimicrobial properties. A study by Hwang et al. (2013) highlighted its activity against Mycobacterium tuberculosis, indicating its potential in tuberculosis treatment research (Hwang et al., 2013).

Cancer Therapy Potential

Research by Das et al. (2009) explored the use of a related compound in overcoming drug resistance in cancer cells, suggesting that this compound or its analogues might play a role in cancer treatment, especially in drug-resistant cases (Das et al., 2009).

Chemical Synthesis and Structure Analysis

Studies have focused on the synthesis and structural analysis of this compound. For instance, Günay et al. (2009) conducted a detailed study on its molecular structure and vibrational spectra (Günay et al., 2009). Additionally, Sairam et al. (2015) developed a new protocol for the preparation of ethyl 2-oxo-2H-chromene-3-carboxylates, which could be useful in various synthetic applications (Sairam et al., 2015).

Anticorrosive Properties

Shcherbakov et al. (2014) researched its application in inhibiting corrosion of metals, showing that derivatives of this compound can be effective corrosion inhibitors, which has implications in material science and engineering (Shcherbakov et al., 2014).

Properties

Molecular Formula

C18H13ClO4

Molecular Weight

328.7 g/mol

IUPAC Name

ethyl 6-chloro-2-oxo-4-phenylchromene-3-carboxylate

InChI

InChI=1S/C18H13ClO4/c1-2-22-17(20)16-15(11-6-4-3-5-7-11)13-10-12(19)8-9-14(13)23-18(16)21/h3-10H,2H2,1H3

InChI Key

IEILXEYYPYUMKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2)Cl)OC1=O)C3=CC=CC=C3

Synonyms

ethyl 6-chloro-2-oxo-4-phenyl-2H-chromen-3-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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